molecular formula C15H25NO6SSi B1456709 3-((tert-Butyldimethylsilyl)oxy)propyl 4-nitrobenzenesulfonate CAS No. 220299-14-9

3-((tert-Butyldimethylsilyl)oxy)propyl 4-nitrobenzenesulfonate

Cat. No. B1456709
M. Wt: 375.5 g/mol
InChI Key: LIPGTGXBESLEMO-UHFFFAOYSA-N
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Description

3-((tert-Butyldimethylsilyl)oxy)propyl 4-nitrobenzenesulfonate (3-BTBNBS) is a widely used reagent in organic synthesis and has been used in various laboratory experiments. It is a silylating reagent, meaning it adds a silyl group to a molecule, and is a derivative of 4-nitrobenzenesulfonate. 3-BTBNBS is a highly versatile reagent and has a wide range of applications in both organic synthesis and scientific research.

Scientific Research Applications

Application in Organic Synthesis

3-((tert-Butyldimethylsilyl)oxy)propyl 4-nitrobenzenesulfonate is used as an intermediate in organic synthesis. For instance, it is involved in the preparation of (tert-butyldimethylsilyl)allene, a product used in various chemical reactions. Key reactions include acetal formation, hydrolysis, and replacement reactions, highlighting its versatility in organic chemistry (Myers & Zheng, 2003).

Structural Studies and Crystallography

This compound also plays a role in structural studies and crystallography. In a study by Li et al. (2008), the molecular structure of a related compound, O-(tert-Butyldimethylsilyl)tris(O-4-methylphenylsulfonyl)pentaerythritol, was analyzed. The study found specific interplanar angles and C—H⋯π interactions, which are significant in understanding molecular interactions and design (Li, Hua-Min Li, Zhong-lin Lu, Fun, & Chantrapromma, 2008).

Application in Polymer Science

In polymer science, derivatives of 3-((tert-Butyldimethylsilyl)oxy)propyl 4-nitrobenzenesulfonate are used in synthesizing photoresist materials. Ito and Ichimura (2000) synthesized 4-(tert-butoxycarbonyloxy)benzyl p-toluenesulfonates, demonstrating their use in enhancing the photosensitivity of photoimaging materials (Ito & Ichimura, 2000).

properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxypropyl 4-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO6SSi/c1-15(2,3)24(4,5)22-12-6-11-21-23(19,20)14-9-7-13(8-10-14)16(17)18/h7-10H,6,11-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPGTGXBESLEMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCOS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO6SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10720060
Record name 3-{[tert-Butyl(dimethyl)silyl]oxy}propyl 4-nitrobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((tert-Butyldimethylsilyl)oxy)propyl 4-nitrobenzenesulfonate

CAS RN

220299-14-9
Record name 3-{[tert-Butyl(dimethyl)silyl]oxy}propyl 4-nitrobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-t-butlydimethylsiloxy-1-propanol, prepared by the method of McDougal, et al. JOC, 1986, 51, 3388, which is incorporated herein by reference, (7.6 g, 40 mmol) and diisopropylethylamine (10.4 mL, 60 mmol) in methylene chloride (200 mL) at 0° C. was treated with p-nitrophenylsulfonyl chloride (9.7 g, 44 mmol), stirred for 3 h, poured into saturated NaHCO3 and extracted with diethyl ether. The extracts were washed with brine, dried (Na2SO4), and concentrated. The residue was chromatographed on silica gel with 5% ethyl acetate/hexanes to provide 6.00 g of the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LA Sorbera, J Silvestre, J Castaner - Drugs of the Future, 2001 - access.portico.org
K2CO3 and a crown ether in dioxane to provide the indoline adduct (XVI). Finally, desilylation of (XVI) with TBAF in THF yields the 3-hydroxypropyl derivative (XVII), which by removal of …
Number of citations: 15 access.portico.org

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